2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Overview
Description
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride, also known as 4-methyl-1-pyrazole-3-piperidine, is an organic compound with a molecular formula of C7H14Cl2N2. It is an important chemical intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride has a wide range of scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as antifungal agents, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. In addition, this compound has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolidines, piperazines, and imidazoles.
Mechanism Of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride is not well understood. However, it is believed that this compound acts as a proton donor, forming a transient intermediate that reacts with a variety of substrates. This reaction is believed to be responsible for the biological activity of this compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride are largely unknown. However, it has been reported to possess anti-inflammatory, antifungal, and anticancer activities. It has also been reported to have analgesic, anti-allergic, and anti-ulcerogenic activities.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride in laboratory experiments is its high reactivity. This compound is easily synthesized and can be used in a variety of reactions. However, it is important to note that this compound is toxic and should be handled with caution.
Future Directions
The potential future directions for the use of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride include further research into its mechanism of action and its potential applications in the development of new pharmaceuticals, agrochemicals, and industrial chemicals. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic uses. Finally, further research into the synthesis of this compound could lead to improved yields and lower costs.
properties
IUPAC Name |
2-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSIYZFQRNMXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.